molecular formula C15H24N4O3 B2552231 (S)-tert-Butyl 3-((6-ethoxypyrimidin-4-yl)amino)pyrrolidine-1-carboxylate CAS No. 1354018-05-5

(S)-tert-Butyl 3-((6-ethoxypyrimidin-4-yl)amino)pyrrolidine-1-carboxylate

Cat. No. B2552231
CAS RN: 1354018-05-5
M. Wt: 308.382
InChI Key: WLTVDSYFDQNMGF-NSHDSACASA-N
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Description

Synthesis Analysis

The synthesis of related compounds to "(S)-tert-Butyl 3-((6-ethoxypyrimidin-4-yl)amino)pyrrolidine-1-carboxylate" involves starting with tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur to create a base compound, which is then coupled with an aromatic aldehyde to yield Schiff base compounds. These compounds are characterized using spectroscopic methods such as FTIR, 1H, and 13C NMR .

Molecular Structure Analysis

X-ray crystallographic analysis has been used to determine the crystal and molecular structure of related compounds. For instance, compound 2a crystallizes in the monoclinic space group P21/c and is stabilized by intramolecular hydrogen bonds. The distances and angles of these bonds have been precisely measured, indicating a stable molecular structure .

Chemical Reactions Analysis

The Schiff base compounds mentioned in the papers undergo intramolecular hydrogen bonding, which is a significant chemical interaction that influences the stability and reactivity of these molecules. The presence or absence of such interactions can significantly affect the chemical properties of the compounds .

Physical and Chemical Properties Analysis

The physical properties, such as the crystalline structure, are influenced by the molecular packing in the crystal lattice, which is driven by strong O-H...O=C hydrogen bonds. These bonds lead to the formation of infinite chains within the crystal structure, which can affect the melting point, solubility, and other physical properties of the compound .

The chemical properties are determined by the functional groups present in the molecule. For example, the presence of tert-butyl and ethyl groups can influence the hydrophobicity, while the presence of amino groups can affect the compound's basicity and its ability to participate in further chemical reactions .

Scientific Research Applications

Histamine H4 Receptor Ligands

A study by Altenbach et al. (2008) explored the synthesis of a series of 2-aminopyrimidines as ligands of the histamine H4 receptor (H4R). The optimization of these compounds, including variations of the pyrimidine moiety, led to the development of potent in vitro agents with anti-inflammatory and antinociceptive activities. This work demonstrates the potential of H4R antagonists in pain management (Altenbach et al., 2008).

Crystal and Molecular Structure Characterization

Çolak et al. (2021) focused on synthesizing and characterizing compounds derived from starting tert-butyl 4-oxopiperidine-1-carboxylate. Their study included X-ray crystallographic analysis, revealing important insights into the molecular and crystal structure of these compounds, stabilized by intramolecular hydrogen bonds. This research contributes to the understanding of molecular interactions and structure in chemical compounds (Çolak et al., 2021).

Divergent Synthesis and Solvent Dependent Reactions

Rossi et al. (2007) investigated the synthesis of various compounds from 1-tert-butyloxycarbonyl-3-methyl-4-ethoxycarbonyl-1,2-diaza-1,3-diene. Their study demonstrated the versatility of this starting material in creating a range of compounds through divergent synthesis, highlighting the importance of solvent and temperature choices in chemical reactions (Rossi et al., 2007).

Modulation of Ethoxyquin Genotoxicity

A study by Skolimowski et al. (2010) synthesized derivatives of N-tert-butyl-alpha-phenylnitrone to examine their role in modulating the genotoxicity of ethoxyquin. This research provides valuable insights into the interactions of these compounds with cellular repair systems, contributing to the understanding of DNA damage and repair mechanisms (Skolimowski et al., 2010).

properties

IUPAC Name

tert-butyl (3S)-3-[(6-ethoxypyrimidin-4-yl)amino]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O3/c1-5-21-13-8-12(16-10-17-13)18-11-6-7-19(9-11)14(20)22-15(2,3)4/h8,10-11H,5-7,9H2,1-4H3,(H,16,17,18)/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLTVDSYFDQNMGF-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=NC(=C1)NC2CCN(C2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=NC=NC(=C1)N[C@H]2CCN(C2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-tert-Butyl 3-((6-ethoxypyrimidin-4-yl)amino)pyrrolidine-1-carboxylate

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